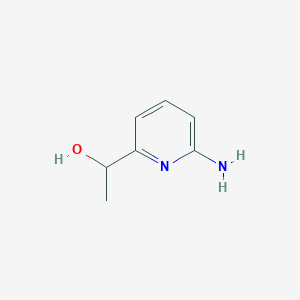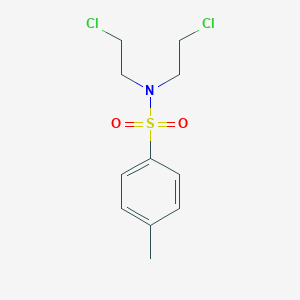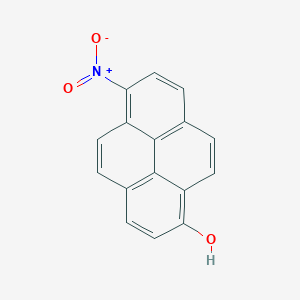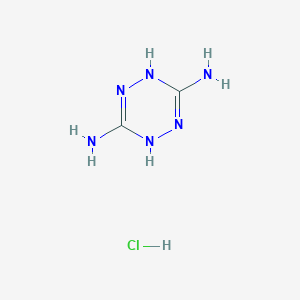![molecular formula C23H20N4O2 B122778 3-[1-(3-氨基丙基)-1H-吲哚-3-YL]-4-(1H-吲哚-3-YL)-1H-吡咯-2,5-二酮](/img/structure/B122778.png)
3-[1-(3-氨基丙基)-1H-吲哚-3-YL]-4-(1H-吲哚-3-YL)-1H-吡咯-2,5-二酮
描述
双吲哚马来酰亚胺 III 是一种合成的有机化合物,属于双吲哚马来酰亚胺类。这些化合物以其生物活性而闻名,特别是作为蛋白激酶抑制剂。双吲哚马来酰亚胺 III 因其调节多种细胞过程的能力而被广泛研究,具有潜在的治疗应用。
科学研究应用
双吲哚马来酰亚胺 III 具有广泛的科学研究应用:
化学: 它被用作合成更复杂分子的构建模块,以及各种有机转化中的试剂。
生物学: 该化合物因其抑制蛋白激酶的能力而被研究,使其成为细胞信号研究中宝贵的工具。
医学: 双吲哚马来酰亚胺 III 因其对蛋白激酶的抑制作用而具有潜在的治疗应用,蛋白激酶参与各种疾病,包括癌症和神经退行性疾病.
工业: 该化合物的独特化学性质使其在开发新材料和化学工艺中具有用武之地。
作用机制
双吲哚马来酰亚胺 III 主要通过抑制蛋白激酶 C (PKC) 发挥作用。它与 PKC 的 ATP 结合位点结合,阻止靶蛋白的磷酸化。这种抑制破坏了各种细胞信号通路,导致细胞行为发生改变。 此外,双吲哚马来酰亚胺 III 可以以类似的效力抑制其他蛋白激酶,例如 S6K1、MAPKAP-K1、RSK2 和 MSK1 .
与相似化合物的比较
相似化合物
双吲哚马来酰亚胺 I: 双吲哚马来酰亚胺家族的另一个成员,以其对 PKC 同种型的选择性抑制而闻名.
鬼臼毒素: 一种结构相似的化合物,作为非特异性蛋白激酶抑制剂.
独特性
双吲哚马来酰亚胺 III 的独特性在于其特定的抑制谱及其调节多种蛋白激酶的能力。这使其成为研究和潜在治疗应用中通用的工具。 其结构灵活性以及类似药物的特性也使其与其他类似化合物相比具有独特性 .
准备方法
合成路线和反应条件
双吲哚马来酰亚胺 III 可以通过多种方法合成。一种常见的方法涉及在碱存在下,将 2,3-二溴马来酰亚胺与吲哚衍生物反应。该反应通常在四氢呋喃 (THF) 和甲苯的混合物中进行,以良好的收率生成双吲哚马来酰亚胺 III 。另一种方法涉及使用斯泰格利希的格氏反应,其中吲哚格氏试剂与马来酰亚胺衍生物反应生成所需产物 。
工业生产方法
虽然关于双吲哚马来酰亚胺 III 的具体工业生产方法没有得到广泛的记载,但可以应用有机合成和放大技术的一般原理。这些方法将涉及优化反应条件、纯化过程,并确保合成可扩展,以大量生产该化合物。
化学反应分析
反应类型
双吲哚马来酰亚胺 III 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可以改变吲哚环上的官能团。
取代: 吲哚环可以与各种亲电试剂发生取代反应。
常用试剂和条件
用于双吲哚马来酰亚胺 III 反应的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤代烷等亲电试剂。反应条件根据所需的转化而异,但典型条件涉及使用有机溶剂和控制温度。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化反应可能产生醌衍生物,而取代反应可以在吲哚环上引入各种官能团。
相似化合物的比较
Similar Compounds
Bisindolylmaleimide I: Another member of the bisindolylmaleimide family, known for its selective inhibition of PKC isozymes.
Staurosporine: A structurally similar compound that acts as a non-specific protein kinase inhibitor.
Ruboxistaurin: A clinical example of a bisindolylmaleimide derivative with potent PKC-β inhibition.
Uniqueness
Bisindolylmaleimide III is unique due to its specific inhibitory profile and its ability to modulate multiple protein kinases. This makes it a versatile tool in research and potential therapeutic applications. Its structural flexibility and drug-like properties also contribute to its uniqueness compared to other similar compounds .
属性
IUPAC Name |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYXQTXFRIDSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


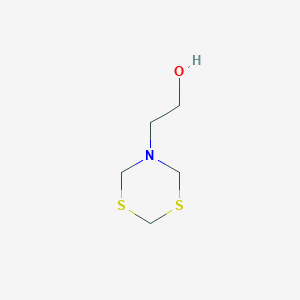
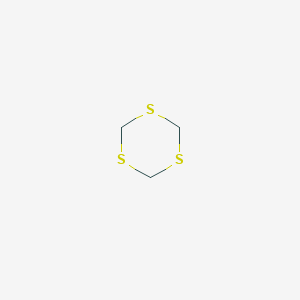

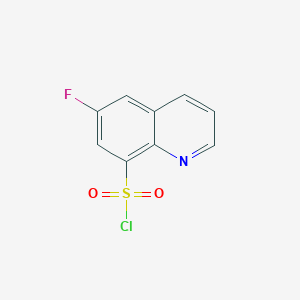
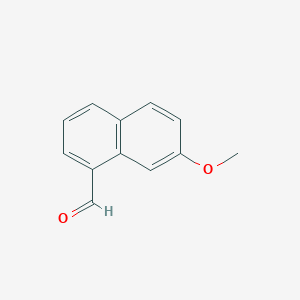
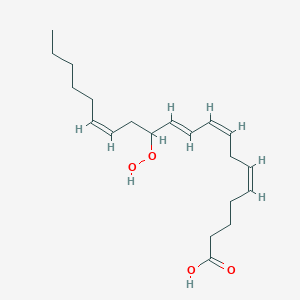
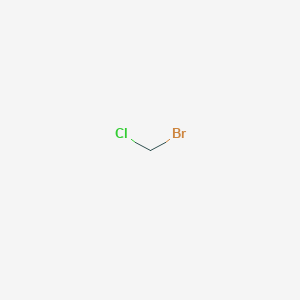
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
